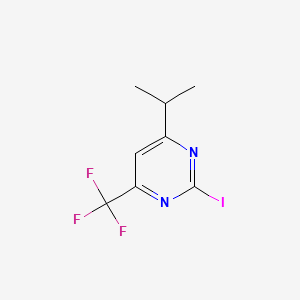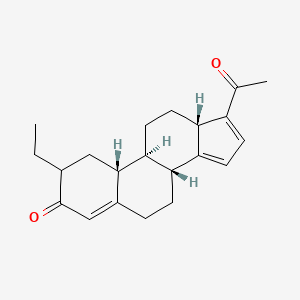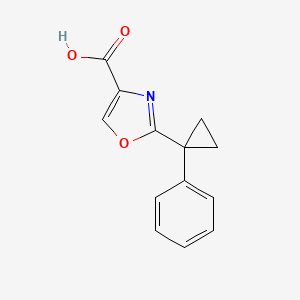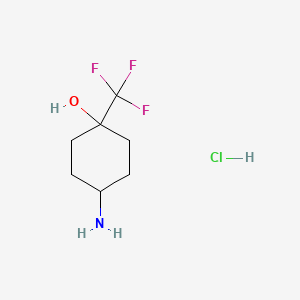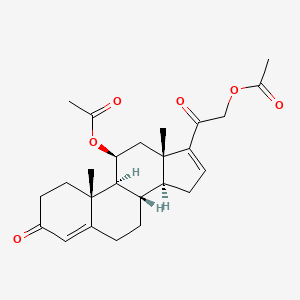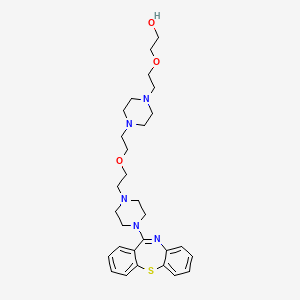
Quetiapine Impurity-N
Descripción general
Descripción
Quetiapine Impurity-N, also known as Quetiapine Dipiperazine Diether Impurity, is an impurity standard of Quetiapine . Quetiapine is an atypical antipsychotic medication used to treat conditions such as schizophrenia, bipolar disorder, and major depressive disorder . The molecular formula of this compound is C29H41N5O3S and its molecular weight is 539.73 .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In one study, a stability indicating reversed-phase HPLC-UV method was developed for the determination of quetiapine fumarate in tablets and extemporaneous formulations . Quetiapine fumarate was simultaneously determined in the presence of three impurities: quetiapine related compound B, quetiapine related compound G, and quetiapine N-oxide within 9 min .Molecular Structure Analysis
The molecular structure of this compound is complex. It is also known as Quetiapine Dipiperazine Diether Impurity . The structure was established unambiguously by independent synthesis and co-injection in HPLC to confirm the retention times .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve multiple steps. A stability indicating method is required for the quality control of pharmaceutical dosage forms . Quetiapine fumarate was simultaneously determined in the presence of three impurities: quetiapine related compound B, quetiapine related compound G, and quetiapine N-oxide within 9 min .Aplicaciones Científicas De Investigación
Characterization and Identification Techniques
Hyphenated LC-MS/MS Technique : Employed for the multidimensional evaluation of Quetiapine's impurity profile, LC-MS/MS has proven to be a modern alternative for characterizing compounds resulting from synthesis and degradation processes. This technique enhances the separation and identification capabilities beyond conventional LC-UV methods, providing a more comprehensive understanding of pharmaceutical impurities (Stolarczyk & Kutner, 2010).
Spectroscopic Methods for Impurity Characterization : Spectroscopic techniques such as MS, IR, and NMR have been instrumental in identifying and characterizing seven potential impurities of Quetiapine Fumarate, ranging from by-products to intermediates. These methods facilitate the structural assignment and confirmation of impurities, highlighting their significance in the quality control of pharmaceutical substances (Stolarczyk et al., 2009).
Pharmacological Implications
- Metabolite Analysis for Antidepressant Activity : N-Desalkylquetiapine, a metabolite of Quetiapine, has been identified as a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist. Its pharmacological profile suggests a significant role in mediating Quetiapine's antidepressant activity, underscoring the importance of metabolite analysis in understanding the drug's therapeutic effects (Jensen et al., 2008).
Analytical Method Development
- Spectrophotometric Techniques for Impurity Analysis : Successive stability-indicating spectrophotometric techniques have been developed for the simultaneous determination of Quetiapine Fumarate and its major related compounds. These methods enable the resolution of complete overlapping without prior separation, showcasing advancements in analytical methodologies for complex pharmaceutical mixtures (El-Maraghy & Mohamed, 2020).
Genotoxic Impurity Analysis
- High-Performance Thin-Layer Chromatography (HPTLC) : A sensitive and simple HPTLC method has been developed and validated for the determination of potential genotoxic impurity, 2-chloroaniline, in Quetiapine Fumarate. This method emphasizes the importance of detecting trace levels of genotoxic impurities to comply with regulatory standards (Miniyar et al., 2019).
Direcciones Futuras
Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards of Quetiapine Impurity-N. Additionally, the development of more efficient and reliable analytical methods for the determination of Quetiapine and its impurities could be a valuable area of research .
Mecanismo De Acción
- Its primary targets include:
- Dopamine Type 2 (D2) Receptors : Quetiapine has weak affinity for D2 receptors, dissociating rapidly from them. This property contributes to its minimal extrapyramidal side effects .
- Serotonin 2A (5HT2A) Receptors : Quetiapine antagonizes 5HT2A receptors, which may help alleviate symptoms associated with schizophrenia and bipolar disorder .
- Alpha-1 and Alpha-2 Adrenergic Receptors : Quetiapine’s interaction with these receptors can cause hypotension .
- Its antidepressant activity may result from 5HT2A receptor antagonism and noradrenaline transporter blockage by its metabolite, norquetiapine .
- The blockade of D2 receptors in the mesocortical and mesolimbic pathways is crucial for treating schizophrenia, while 5HT2A receptor antagonism contributes to its antidepressant effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Análisis Bioquímico
Biochemical Properties
It is known that Quetiapine, the parent compound, undergoes extensive metabolism involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The major metabolic pathways involve CYP3A4/5 and/or CYP2D6
Cellular Effects
Studies on Quetiapine have shown that it has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quetiapine, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on Quetiapine have shown changes in its effects over time
Dosage Effects in Animal Models
Studies on Quetiapine have shown that its effects vary with different dosages
Metabolic Pathways
Quetiapine, the parent compound, is known to be involved in several metabolic pathways, including interactions with enzymes or cofactors
Propiedades
IUPAC Name |
2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRGEMGJWNEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1800291-86-4 | |
| Record name | Quetiapine-(piperazin-1-yl)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800291864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUETIAPINE-(PIPERAZIN-1-YL)ETHOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR9AC1TFH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



